molecular formula C23H20N6O2S B2665745 7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 1251625-93-0

7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Katalognummer B2665745
CAS-Nummer: 1251625-93-0
Molekulargewicht: 444.51
InChI-Schlüssel: TXKJBMPAFOVPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a useful research compound. Its molecular formula is C23H20N6O2S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

A study detailed the synthesis of derivatives incorporating sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties. The compounds were synthesized through a series of steps starting from aralkyl/aryl carboxylic acids, and their structure was elucidated using spectral data. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in developing antibacterial agents Aziz‐ur‐Rehman et al., 2017.

Antioxidant and Anticholinesterase Activities

Another research effort synthesized sulfonyl hydrazone derivatives containing piperidine rings, assessing their antioxidant capacity and anticholinesterase activity. These compounds showed promising results in various antioxidant assays, with some demonstrating better activity than standard antioxidants. The study underscores the potential of these derivatives in treating oxidative stress-related disorders and neurodegenerative diseases Nurcan Karaman et al., 2016.

Analgesic Applications

Research on isothiazolopyridines derivatives, including those with piperidine substitutions, explored their analgesic properties. The molecular structure and crystal packing were analyzed, providing insights into the compounds' potential analgesic applications. This study contributes to understanding how structural variations affect analgesic efficacy, guiding the development of new pain management solutions Z. Karczmarzyk & W. Malinka, 2008.

HIV Infection and Autoimmune Diseases

Compounds incorporating a 4-aminopiperidine scaffold with potent chemokine CCR5 antagonist activity were identified as useful in treating HIV infection, autoimmune, and inflammatory diseases. This research highlights the therapeutic potential of these derivatives in addressing significant health challenges Expert Opinion on Therapeutic Patents, 2003.

Anticancer Activity

A study on thiophene derivatives containing diphenylsulfone, diazepin, piperidine, and other moieties evaluated their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some synthesized compounds showed moderate to high cytotoxic activity, suggesting their potential as anticancer agents M. Alsaid, M. El-Gazzar, & M. Ghorab, 2013.

Eigenschaften

IUPAC Name

2-(2,5-dimethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-14-4-5-15(2)18(10-14)19-11-20-23(30)28(24-13-29(20)26-19)12-21-25-22(27-31-21)16-6-8-17(32-3)9-7-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJBMPAFOVPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.